molecular formula C24H30ClN7O2 B1678291 Palbociclib hydrochloride CAS No. 827022-32-2

Palbociclib hydrochloride

Numéro de catalogue: B1678291
Numéro CAS: 827022-32-2
Poids moléculaire: 484.0 g/mol
Clé InChI: STEQOHNDWONVIF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Clinical Applications

1. Breast Cancer Treatment
Palbociclib is primarily indicated for the treatment of hormone receptor-positive (HR+) and human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. It is used in combination with aromatase inhibitors like letrozole or with fulvestrant for patients who have progressed on prior endocrine therapy. The drug received FDA approval in 2015 and has since been a cornerstone in endocrine therapy for breast cancer.

  • Mechanism of Action : Palbociclib inhibits CDK4 and CDK6, leading to decreased phosphorylation of the retinoblastoma protein (Rb). This inhibition results in cell cycle arrest at the G1 phase, preventing cancer cell proliferation .
  • Efficacy : Clinical trials have demonstrated that palbociclib significantly increases progression-free survival (PFS) compared to standard therapies. In pivotal studies, PFS improved from 4.5 months to 9.5 months when combined with letrozole, with an overall response rate of approximately 24.6% .
Combination Therapy Progression-Free Survival (PFS) Overall Response Rate (ORR)
Palbociclib + Letrozole9.5 months24.6%
Palbociclib + FulvestrantVaries based on prior treatmentsVaries

2. Real-World Evidence
Recent studies have provided insights into the effectiveness of palbociclib in real-world settings. A multicenter study involving 375 patients showed that treatment adherence was high, with a mean adherence rate of 0.9. Additionally, dose reductions correlated positively with treatment duration and outcomes .

Emerging Research Areas

1. Autoimmune Diseases
Beyond oncology, palbociclib is being investigated for its potential in treating autoinflammatory diseases. Research has identified it as a pharmacological inhibitor of the stimulator of interferon genes (STING), which plays a role in various autoimmune conditions. This repurposing could lead to new therapeutic strategies for diseases associated with STING activation .

2. Combination Therapies
Palbociclib is also being explored in combination with other agents to enhance its efficacy across different cancer types and stages. Studies are ongoing to evaluate its effects when combined with novel immunotherapies or other targeted agents.

Case Studies

Case Study 1: Efficacy in Older Patients
A real-world study analyzed treatment patterns among older patients receiving palbociclib, highlighting its effectiveness and tolerability in this demographic. The findings indicated that older patients experienced similar benefits as younger cohorts, reinforcing the drug's applicability across age groups .

Case Study 2: Management of Toxicities
Another study focused on managing treatment-related toxicities through dose adjustments, demonstrating that careful management can lead to prolonged therapy duration and improved patient outcomes .

Mécanisme D'action

Palbociclib exerce ses effets en inhibant sélectivement CDK4/6, qui sont des régulateurs clés du cycle cellulaire. En inhibant ces kinases, Palbociclib empêche la phosphorylation de Rb, ce qui entraîne un arrêt du cycle cellulaire en phase G1. Cette inhibition bloque la progression du cycle cellulaire de la phase G1 à la phase S, empêchant ainsi la synthèse de l’ADN et la prolifération cellulaire. Les principales cibles moléculaires de Palbociclib sont CDK4 et CDK6, et son action implique la perturbation de la voie cyclines D-CDK4/6-Rb .

Analyse Biochimique

Biochemical Properties

Palbociclib hydrochloride acts in the cell cycle machinery . It is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases are key regulators of cell growth . By inhibiting CDK4/6, this compound prevents DNA synthesis by prohibiting progression from the G1 to S phase of the cell cycle .

Cellular Effects

This compound has significant inhibitory effects on tumor growth. It induces cell cycle arrest in the G1 phase in vitro . This leads to a substantial reduction in the total tumor volumes and in Ki-67 proliferation marker expression . Concurrent treatment with this compound can mitigate the cytotoxic effect of other drugs in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting CDK4 and CDK6 . This inhibition ensures that the cyclin D-CDK4/6 complex cannot aid in phosphorylating the retinoblastoma protein, Rb . This prevents the cell from passing the restriction point “R” and exiting G1, and in turn from proceeding through the cell cycle .

Temporal Effects in Laboratory Settings

This compound exhibits lysosomal trapping, a phenomenon where the drug concentrates in intracellular acidic vesicles and is released from these vesicles upon dilution or washing out of the extracellular medium . This explains the prolonged temporal activity of this compound .

Dosage Effects in Animal Models

In animal models, this compound monotherapy has significant inhibitory effects on tumor growth . The effects of this compound vary with different dosages . For instance, administration of this compound produced rapid tumor regressions and a corresponding tumor growth delay of about 50 days with >1 log of tumor cell kill at the highest dose tested .

Metabolic Pathways

This compound is extensively metabolized by cytochrome P450 3A4 . Despite higher exposure, pharmacokinetic parameters are similar to those of a previously studied non-Asian population .

Transport and Distribution

This compound is extensively metabolized by cytochrome P450 3A4, and its exposure is dramatically affected by strong cytochrome P450 3A4 modulators . Its brain penetration is limited by efflux transporters .

Subcellular Localization

This compound concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Palbociclib implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLa dernière étape implique la formation du sel chlorhydrate pour améliorer la solubilité et la stabilité du composé .

Méthodes de production industrielle

La production industrielle de Palbociclib suit généralement la même voie de synthèse que la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les impuretés. Ceci comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l’utilisation de réactifs et de solvants de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Palbociclib subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des métabolites hydroxylés, des dérivés réduits et des analogues substitués. Ces produits peuvent avoir des degrés d’activité biologique et de stabilité variables .

Applications de la recherche scientifique

Palbociclib a une large gamme d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Palbociclib est unique en raison de sa haute sélectivité pour CDK4/6 et de sa capacité à induire un arrêt réversible du cycle cellulaire. Comparé à Ribociclib et Abemaciclib, Palbociclib a un profil pharmacocinétique distinct, y compris une demi-vie plus longue et des voies métaboliques différentes. Ces différences peuvent influencer l’efficacité, la sécurité et la tolérance du médicament chez les patients .

Activité Biologique

Palbociclib hydrochloride, an oral selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a pivotal therapeutic agent in the treatment of hormone receptor-positive (HR+) breast cancer. Its mechanism of action primarily involves the inhibition of CDK4 and CDK6, which are crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, and potential side effects.

Palbociclib functions by forming a complex with cyclin D, thereby inhibiting the phosphorylation of retinoblastoma (Rb) protein. This inhibition leads to cell cycle arrest in the G1 phase, preventing tumor cells from proliferating. The compound exhibits high selectivity for CDK4 and CDK6 with reported IC50 values of 11 nM and 16 nM, respectively . Notably, palbociclib shows minimal activity against other kinases such as CDK1, CDK2, and various receptor tyrosine kinases .

Efficacy in Clinical Studies

Palbociclib has been extensively studied in clinical trials, particularly in combination with endocrine therapies for HR+/HER2- metastatic breast cancer. The pivotal PALOMA-1, PALOMA-2, and PALOMA-3 trials established its efficacy when combined with letrozole or fulvestrant. These studies demonstrated significant improvements in progression-free survival (PFS) compared to endocrine therapy alone:

TrialCombination TreatmentPFS Improvement
PALOMA-1Palbociclib + Letrozole20.2 months vs 10.2 months
PALOMA-2Palbociclib + Letrozole24.8 months vs 14.5 months
PALOMA-3Palbociclib + Fulvestrant11.2 months vs 4.6 months

These results underscore palbociclib's role as a cornerstone in the management of HR+ breast cancer .

Biological Activity in Preclinical Models

In preclinical studies, palbociclib has shown potent anti-proliferative effects across various cancer cell lines. For instance:

  • Breast Cancer Cell Lines : In Rb-positive breast cancer cells (e.g., MDA-MB-435), palbociclib inhibited DNA synthesis with an IC50 ranging from 0.04 to 0.17 μM .
  • Lung Cancer : It induced significant cell cycle arrest and apoptosis in NCI-H460 lung cancer cells .
  • Combination Therapies : When combined with tamoxifen or trastuzumab, palbociclib enhanced therapeutic efficacy in resistant breast cancer models .

Side Effects and Tolerability

While palbociclib is generally well-tolerated, it is associated with several adverse effects. The most common include:

  • Neutropenia : A significant reduction in neutrophil count occurs in approximately 60% of patients.
  • Fatigue : Reported by a substantial number of patients.
  • Gastrointestinal Issues : Including nausea and stomatitis.

These side effects necessitate regular monitoring during treatment .

Case Studies

Several case studies illustrate the real-world application of palbociclib:

  • Case Study A : A patient with advanced HR+/HER2- breast cancer experienced a PFS of over 18 months on a regimen combining palbociclib with letrozole after prior treatments failed.
  • Case Study B : Another patient showed remarkable tumor shrinkage after initiating therapy with palbociclib combined with fulvestrant, highlighting its effectiveness even in heavily pre-treated populations.

Propriétés

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEQOHNDWONVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465655
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827022-32-2
Record name Palbociclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALBOCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palbociclib hydrochloride
Reactant of Route 2
Palbociclib hydrochloride
Reactant of Route 3
Palbociclib hydrochloride
Reactant of Route 4
Palbociclib hydrochloride
Reactant of Route 5
Palbociclib hydrochloride
Reactant of Route 6
Palbociclib hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.